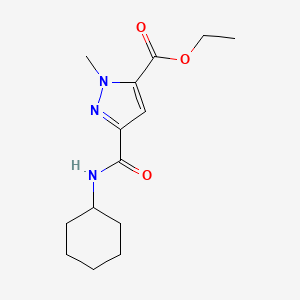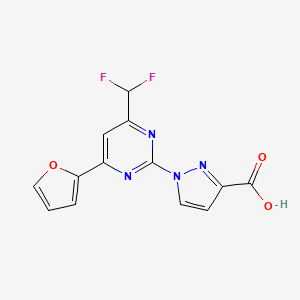
1-(4-(Difluoromethyl)-6-(furan-2-yl)pyrimidin-2-yl)-1H-pyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(Difluoromethyl)-6-(furan-2-yl)pyrimidin-2-yl)-1H-pyrazole-3-carboxylic acid is a complex organic compound that features a unique combination of functional groups, including a difluoromethyl group, a furan ring, a pyrimidine ring, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Difluoromethyl)-6-(furan-2-yl)pyrimidin-2-yl)-1H-pyrazole-3-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and an amidine derivative under acidic or basic conditions.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using a difluoromethylating reagent, such as difluoromethyl iodide, in the presence of a base.
Formation of the Furan Ring: The furan ring can be synthesized through a cyclization reaction of a suitable precursor, such as a 1,4-dicarbonyl compound, under acidic conditions.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound under acidic or basic conditions.
Coupling Reactions: The final compound can be obtained through coupling reactions between the synthesized intermediates using suitable coupling reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce production costs. This can be achieved through the use of efficient catalysts, optimized reaction conditions, and scalable processes.
Chemical Reactions Analysis
Types of Reactions
1-(4-(Difluoromethyl)-6-(furan-2-yl)pyrimidin-2-yl)-1H-pyrazole-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride to form corresponding reduced products.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles to form substituted derivatives.
Cyclization: The compound can undergo cyclization reactions to form cyclic derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides), solvents (e.g., dichloromethane, ethanol).
Cyclization: Acidic or basic conditions, suitable catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, reduction may yield reduced derivatives, substitution may yield substituted derivatives, and cyclization may yield cyclic derivatives.
Scientific Research Applications
1-(4-(Difluoromethyl)-6-(furan-2-yl)pyrimidin-2-yl)-1H-pyrazole-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in biological studies to investigate its effects on biological systems and its potential as a bioactive molecule.
Medicine: The compound can be explored for its potential therapeutic applications, such as its activity against specific diseases or conditions.
Industry: The compound can be used in industrial processes, such as the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-(Difluoromethyl)-6-(furan-2-yl)pyrimidin-2-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: The compound may bind to specific enzymes, inhibiting or activating their activity.
Interaction with Receptors: The compound may interact with specific receptors, modulating their signaling pathways.
Modulation of Gene Expression: The compound may influence gene expression, leading to changes in cellular function and behavior.
Comparison with Similar Compounds
1-(4-(Difluoromethyl)-6-(furan-2-yl)pyrimidin-2-yl)-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:
1-(4-(Trifluoromethyl)-6-(furan-2-yl)pyrimidin-2-yl)-1H-pyrazole-3-carboxylic acid: This compound has a trifluoromethyl group instead of a difluoromethyl group, which may result in different chemical and biological properties.
1-(4-(Methyl)-6-(furan-2-yl)pyrimidin-2-yl)-1H-pyrazole-3-carboxylic acid: This compound has a methyl group instead of a difluoromethyl group, which may result in different chemical and biological properties.
1-(4-(Chloromethyl)-6-(furan-2-yl)pyrimidin-2-yl)-1H-pyrazole-3-carboxylic acid: This compound has a chloromethyl group instead of a difluoromethyl group, which may result in different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C13H8F2N4O3 |
|---|---|
Molecular Weight |
306.22 g/mol |
IUPAC Name |
1-[4-(difluoromethyl)-6-(furan-2-yl)pyrimidin-2-yl]pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C13H8F2N4O3/c14-11(15)9-6-8(10-2-1-5-22-10)16-13(17-9)19-4-3-7(18-19)12(20)21/h1-6,11H,(H,20,21) |
InChI Key |
JCESCARTSRUOSR-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NC(=N2)N3C=CC(=N3)C(=O)O)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-amine](/img/structure/B10909272.png)
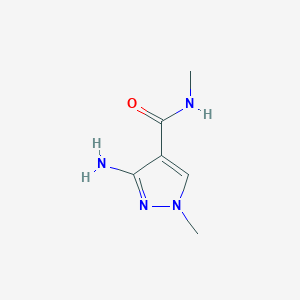
![Methyl 5-{[(2-furylmethyl)amino]methyl}-2-furoate](/img/structure/B10909281.png)
![5-[(2-Methylpiperidin-1-yl)methyl]thiophene-2-carboxylic acid](/img/structure/B10909282.png)
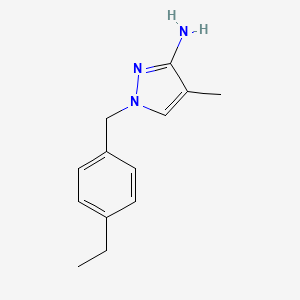
![methyl 5-cyclohexyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylate](/img/structure/B10909285.png)
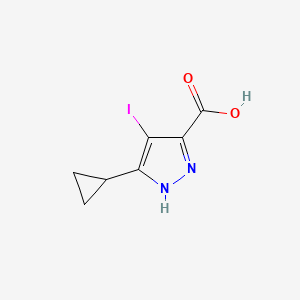
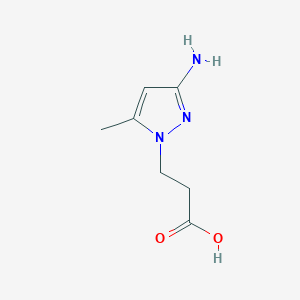
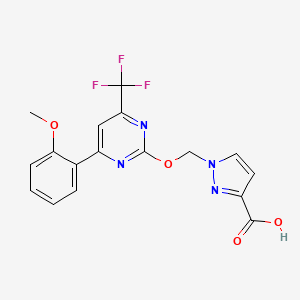
![[4-(morpholin-4-ylcarbonyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B10909319.png)
![N-(morpholin-4-yl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10909322.png)
![methyl (2Z)-2-[(1-ethyl-1H-pyrazol-5-yl)methylidene]-5-methyl-1-oxo-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxylate](/img/structure/B10909334.png)
